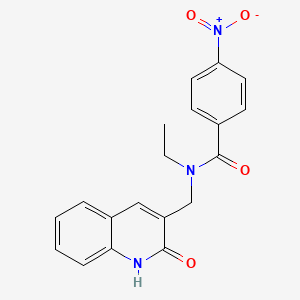
N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide, also known as EX-527, is a potent and selective inhibitor of the enzyme SIRT1. SIRT1 is a member of the sirtuin family of NAD+-dependent deacetylases, which play a critical role in regulating cellular metabolism, DNA repair, and aging. EX-527 has been widely used in scientific research to study the biological functions of SIRT1 and its potential therapeutic applications.
Scientific Research Applications
Antimicrobial Activity
Quinoline derivatives, such as our compound, exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .
Antimalarial Properties
Quinoline derivatives are known for their antimalarial properties . They have been used extensively in the treatment of malaria, a disease caused by parasites that enter the body through the bite of a mosquito .
Anticancer Activity
Quinoline derivatives have shown potential in anticancer activity . They have been used in the development of new drugs aimed at combating various forms of cancer .
Antiviral Properties
Quinoline derivatives are also known for their antiviral properties . They have been used in the development of drugs to combat various viral infections .
Antidepressant and Anticonvulsant Effects
Quinoline derivatives have been used in the treatment of various mental health disorders, including depression. They also exhibit anticonvulsant effects, making them useful in the treatment of conditions like epilepsy .
Anti-inflammatory Effects
Quinoline derivatives are known for their anti-inflammatory effects . They have been used in the treatment of various inflammatory conditions, providing relief from symptoms .
properties
IUPAC Name |
N-ethyl-4-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-2-21(19(24)13-7-9-16(10-8-13)22(25)26)12-15-11-14-5-3-4-6-17(14)20-18(15)23/h3-11H,2,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCVJGZRGQOJBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-nitro-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

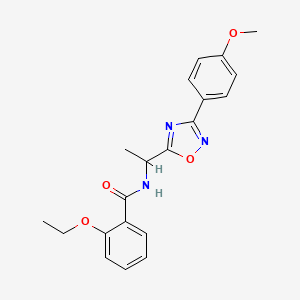
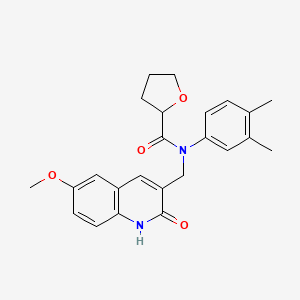
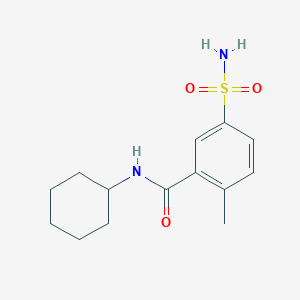
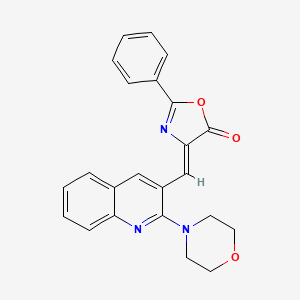
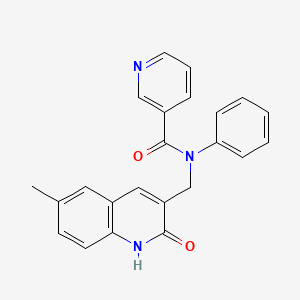
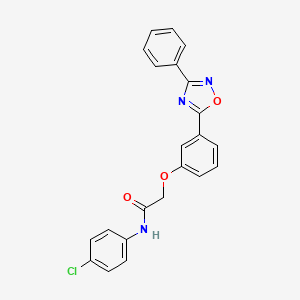
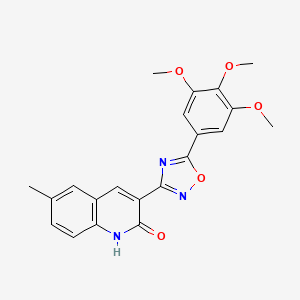
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-chlorobenzenesulfonyl)piperidine-3-carboxamide](/img/structure/B7717677.png)
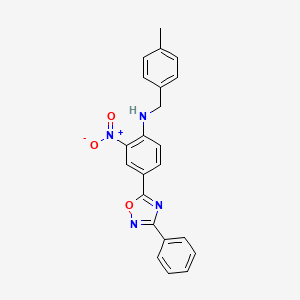
![1-benzoyl-N-[2-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7717684.png)
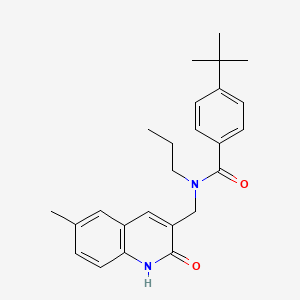
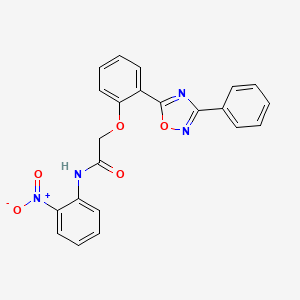
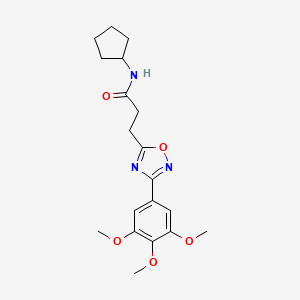
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B7717713.png)